2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride
Overview
Description
2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO and a molecular weight of 187.62 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a difluoro(methoxy)methyl group and is commonly used in various scientific research applications .
Preparation Methods
The synthesis of 2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine with difluoro(methoxy)methyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluoro(methoxy)methyl group.
Oxidation and Reduction:
Scientific Research Applications
2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride is used in various scientific research fields, including:
Drug Discovery: It serves as a building block in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Researchers utilize this compound to study its potential therapeutic effects and interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluoro(methoxy)methyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with various biological systems .
Comparison with Similar Compounds
2-[Difluoro(methoxy)methyl]pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: The parent compound, which lacks the difluoro(methoxy)methyl group, making it less reactive in certain chemical reactions.
N-Methylpyrrolidine: A similar compound with a methyl group instead of the difluoro(methoxy)methyl group, leading to different chemical and biological properties.
Pyrrolidine-2,5-dione: Another derivative with distinct structural and functional characteristics.
Properties
IUPAC Name |
2-[difluoro(methoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-10-6(7,8)5-3-2-4-9-5;/h5,9H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUVDMLSUHCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCN1)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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